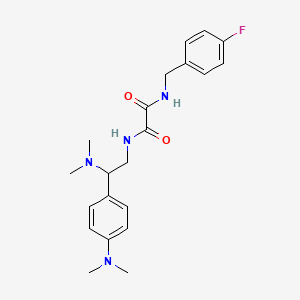

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Description

The compound N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a structurally complex molecule featuring an oxalamide backbone substituted with dimethylamino and fluorobenzyl groups. Its design incorporates dual dimethylamino moieties at both the ethyl and phenyl positions, paired with a 4-fluorobenzyl group.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O2/c1-25(2)18-11-7-16(8-12-18)19(26(3)4)14-24-21(28)20(27)23-13-15-5-9-17(22)10-6-15/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQYLJAEYZIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features multiple functional groups, including dimethylamino and oxalamide moieties, which may contribute to its pharmacological properties. The molecular formula for this compound is , with a molecular weight of approximately 382.5 g/mol.

Structural Characteristics

The structural complexity of this compound allows for diverse interactions with biological targets. The presence of dimethylamino groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Research indicates that compounds similar to this compound may interact with various molecular targets, altering their activity. These interactions are crucial for understanding the compound's potential therapeutic applications. Notably, the compound may exhibit:

- Antidepressant Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of depression and anxiety disorders.

- Neuropharmacological Effects : The dimethylaminophenyl groups are associated with neuroactive properties, suggesting potential utility in treating conditions such as nausea and depression.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have demonstrated that derivatives of this compound can modulate neurotransmitter transporters, which are critical for synaptic transmission. For example, compounds containing dimethylaminophenyl groups have shown effectiveness in inhibiting serotonin transporters, which is a target for many antidepressant medications .

- Pharmacokinetics : Understanding the pharmacokinetic profiles of these compounds is essential for drug development. Studies indicate that structural modifications significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

- Comparative Analysis : A comparative analysis of similar compounds reveals that variations in substituents can lead to significant differences in biological activity. For instance, the introduction of a fluorobenzyl group may enhance binding affinity to specific receptors or transporters compared to other substituents .

Data Table: Biological Activity Profiles

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C21H28N4O3 | 382.5 g/mol | Potential antidepressant effects; modulation of neurotransmitter transport |

| N1-(2-(dimethylamino)-2-(4-dimethylaminophenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | C19H26N4O2S | 374.5 g/mol | Neuroactive properties; effects on depression and emesis |

| N1-(2-(dimethylamino)-2-(4-dimethylaminophenyl)ethyl)-N2-(o-tolyl)oxalamide | C21H28N4O2 | 368.5 g/mol | Similar neuropharmacological effects; potential for further research |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds is challenging due to the absence of explicit data on the target molecule in the provided sources. However, the following inferences can be drawn from related compounds in the evidence:

Functional Group Analogues

- Tolylfluanid (): A sulfonamide pesticide with dimethylamino and methylphenyl groups. Unlike the target compound, tolylfluanid lacks the oxalamide core and fluorinated aromatic ring, but its dimethylamino-sulfonyl motif highlights the role of dimethylamino groups in enhancing bioavailability and target binding .

- Fenpyroximate (): A pyrazole-based acaricide with a benzoate ester. While structurally distinct, its use of aromatic esters and methyl groups underscores the importance of steric and electronic effects in pesticidal activity, which may parallel the fluorobenzyl group in the target compound .

Structural and Pharmacological Implications

- Dimethylamino Groups: Present in both the target compound and tolylfluanid, these groups enhance solubility and mimic natural amine substrates in biological systems.

- Fluorobenzyl Moiety : The 4-fluorobenzyl group, absent in –2 compounds, may improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions, as seen in fluorinated pharmaceuticals like fluoxetine.

Preparation Methods

Synthetic Route Design and Key Intermediates

The target compound’s structure comprises two primary segments:

- 2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine (Intermediate A)

- 4-Fluorobenzylamine (Intermediate B)

These intermediates are coupled via an oxalamide linkage using oxalyl chloride. The synthesis is divided into three stages:

Synthesis of Intermediate A: 2-(Dimethylamino)-2-(4-(Dimethylamino)phenyl)ethylamine

Preparation of 2-(4-(Dimethylamino)phenyl)acetaldehyde

This aldehyde is synthesized via formylation of 4-(dimethylamino)phenethyl alcohol using a Swern oxidation (oxalyl chloride, dimethyl sulfide, and triethylamine in dichloromethane). Alternative methods include:

- Oxidation of 4-(dimethylamino)phenethyl alcohol with pyridinium chlorochromate (PCC) in dichloromethane (yield: 78–82%).

- Friedel-Crafts acetylation followed by reduction and oxidation, though this route is less efficient (yield: 65%).

Reductive Amination to Form Intermediate A

The aldehyde undergoes reductive amination with dimethylamine:

Synthesis of Intermediate B: 4-Fluorobenzylamine

This intermediate is prepared via reduction of 4-fluorobenzonitrile :

Oxalamide Coupling Reaction

The final step involves sequential coupling of Intermediates A and B with oxalyl chloride:

Stepwise Procedure

Activation of Oxalyl Chloride :

Addition of Intermediate B :

Workup and Purification :

Optimization of Reaction Parameters

Solvent Selection

Stoichiometry and Equivalents

Analytical Data and Characterization

Spectroscopic Confirmation

Challenges and Mitigation Strategies

Byproduct Formation

Alternative Synthetic Pathways

Use of Oxalic Acid Dichloride Alternatives

Enzymatic Coupling

- Lipase-catalyzed amidation : Explored in non-aqueous media but yields <50% due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the key functional groups in this compound, and how do they influence its reactivity and biological activity?

- Methodological Answer : The compound contains dimethylamino, fluorobenzyl, and oxalamide groups. The dimethylamino groups enhance basicity and potential hydrogen bonding, while the fluorobenzyl moiety increases lipophilicity and metabolic stability. These groups collectively influence interactions with biological targets like enzymes or receptors . Characterization via NMR and IR spectroscopy can confirm their presence and electronic effects .

Q. What synthetic routes are commonly used for this compound, and what are critical reaction conditions?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Preparation of intermediates (e.g., 4-fluorobenzylamine via reduction of 4-fluorobenzonitrile).

Coupling with oxalyl chloride under basic conditions (e.g., triethylamine) .

Critical conditions include inert atmospheres (to prevent oxidation), controlled temperatures (0–25°C), and solvents like dichloromethane or DMF .

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- NMR (¹H, ¹³C): Assigns proton environments and confirms aromatic substitution patterns.

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bending.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize yield and purity during synthesis?

- Methodological Answer :

- Automated Reactors : Ensure consistent temperature and mixing (e.g., continuous flow systems) .

- Catalysts : Use triethylamine or DMAP to accelerate amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Q. What computational methods predict the compound’s 3D conformation and target interactions?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., kinase domains).

- Density Functional Theory (DFT) : Calculates electronic properties and reactive sites.

- MD Simulations : Assess stability of ligand-target complexes over time .

Q. How does stereochemistry affect pharmacological activity?

- Methodological Answer :

- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IG.

- In Vitro Assays : Compare IC₅₀ values of enantiomers against targets (e.g., cancer cell lines).

- Evidence suggests dimethylamino groups influence spatial orientation, altering binding affinity .

Q. What in vitro assays evaluate enzyme inhibition potential?

- Methodological Answer :

- Kinase Inhibition : Use ADP-Glo™ assay to measure ATP consumption.

- Protease Activity : Fluorogenic substrates (e.g., Z-Gly-Pro-AMC) quantify inhibition.

- CYP450 Assays : LC-MS/MS monitors metabolite formation to assess metabolic stability .

Q. What strategies address discrepancies between in vitro and in vivo activity?

- Methodological Answer :

- Pharmacokinetic Studies : Measure bioavailability (oral vs. IV administration) using LC-MS.

- Prodrug Design : Modify solubilizing groups (e.g., phosphate esters) to enhance absorption.

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.